Product packaging for 3,4-Dimethylpentanal(Cat. No.:CAS No. 19353-21-0)

3,4-Dimethylpentanal

Cat. No.: B100440
CAS No.: 19353-21-0
M. Wt: 114.19 g/mol
InChI Key: SZBNDYYJXRXQHA-UHFFFAOYSA-N
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Description

3,4-Dimethylpentanal (CAS: See COA

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O B100440 3,4-Dimethylpentanal CAS No. 19353-21-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19353-21-0

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

3,4-dimethylpentanal

InChI

InChI=1S/C7H14O/c1-6(2)7(3)4-5-8/h5-7H,4H2,1-3H3

InChI Key

SZBNDYYJXRXQHA-UHFFFAOYSA-N

SMILES

CC(C)C(C)CC=O

Canonical SMILES

CC(C)C(C)CC=O

Other CAS No.

19353-21-0

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 3,4 Dimethylpentanal

Elucidation of Catalytic Reaction Mechanisms in Hydroformylation

Hydroformylation, or the oxo process, stands as a pivotal industrial method for aldehyde synthesis from alkenes. libretexts.org The reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene. For the synthesis of 3,4-dimethylpentanal, this typically involves the hydroformylation of 2,3-dimethyl-1-butene (B117154) or through a tandem isomerization-hydroformylation of other C7 alkene isomers. scielo.org.mxacs.org

Identification and Characterization of Metal-Hydride and Acyl Intermediates

The generally accepted mechanism for rhodium-catalyzed hydroformylation, initially proposed by Wilkinson, begins with the dissociation of a ligand from a precursor complex like HRh(CO)(PPh₃)₃ to create a coordinatively unsaturated 16-electron species. uva.nl This active catalyst then coordinates with the alkene.

Metal-Hydride Intermediates: The active catalytic species in many hydroformylation reactions is a metal-hydride complex. For instance, in rhodium-based catalysis, species such as HRh(CO)₂(P∩P), where P∩P is a bidentate phosphine (B1218219) ligand, have been identified as the catalyst's resting state. rsc.org These trigonal bipyramidal rhodium hydrido dicarbonyl complexes are crucial for initiating the catalytic cycle. rsc.org Spectroscopic techniques like high-pressure infrared (HPIR) and NMR are instrumental in characterizing these activated rhodium-hydrido dicarbonyl species. scispace.com The vibrational frequencies of metal-hydride (M-H) and metal-carbonyl (M-CO) bonds serve as fingerprints for identifying these reactive intermediates. rsc.org

Acyl Intermediates: Following the coordination of the alkene to the metal-hydride complex, a migratory insertion of the alkene into the metal-hydride bond occurs, forming an alkyl-metal intermediate. uva.nl Subsequent insertion of carbon monoxide into the metal-alkyl bond generates a metal-acyl species. uva.nl In the context of this compound synthesis from 2,3-dimethyl-2-butene (B165504), this proceeds through an isomerization/hydroformylation process to form the relevant acyl intermediate. acs.org The characterization of these four- and five-coordinate rhodium-acyl species has been achieved through detailed spectroscopic analysis, even under single-turnover conditions, confirming that the ratio of branched to linear acyl intermediates is preserved in the final aldehyde products. scispace.com For example, in the hydroformylation of 3,3-dimethylbut-1-ene, the acylrhodium species RCORh(CO)₄ has been identified through in-situ FTIR measurements. acs.org

Proposed Pathways for Formaldehyde-Mediated Hydroformylation

An alternative to the traditional use of syngas (a mixture of CO and H₂) in hydroformylation is the utilization of formaldehyde (B43269) as a surrogate. core.ac.ukresearchgate.net This approach, known as transfer hydroformylation, offers a potentially more convenient route. core.ac.uk

In rhodium-catalyzed systems, it is proposed that a single rhodium(I) complex can catalyze two distinct processes: the decarbonylation of formaldehyde to provide a source of CO and H₂, and the subsequent hydroformylation of the alkene. core.ac.ukresearchgate.net For instance, the reaction of 2,3-dimethylbut-1-ene with formaldehyde, catalyzed by a [Rh(dppe)₂]acac system (where dppe is 1,2-bis(diphenylphosphino)ethane), yields this compound. scielo.org.mx The proposed mechanism for this transformation likely involves a classic hydroformylation pathway once the syngas components are generated in situ from formaldehyde. scielo.org.mx Evidence from studies on similar alkenes suggests that steric factors play a significant role, directing the hydroformylation to produce the linear aldehyde exclusively. scielo.org.mxresearchgate.net

Origins of Catalytic Synergism in Bimetallic Systems

The use of two different metals in a catalytic system can lead to a synergistic effect, where the combined catalytic activity is greater than the sum of the individual components. nih.gov This has been observed in the hydroformylation of alkenes using rhodium-manganese and rhodium-molybdenum bimetallic systems. acs.orgnih.gov

In the hydroformylation of 3,3-dimethylbut-1-ene to 4,4-dimethylpentanal (B3058898) using rhodium and manganese carbonyls, a significant rate enhancement was observed. acs.orgnih.gov Detailed in-situ FTIR studies revealed the presence of only homometallic complexes like RCORh(CO)₄ and HMn(CO)₅ during the reaction. acs.orgnih.gov The kinetic data suggested a bimetallic catalytic binuclear elimination mechanism. acs.orgnih.gov This pathway involves a hydride attack from the manganese complex (HMn(CO)₅) on the rhodium-acyl intermediate (RCORh(CO)₄). acs.orgnih.govresearchgate.net This contrasts with a mechanism involving a stable bimetallic cluster. acs.org

Similarly, in Rh-Mo systems for the hydroformylation of 3,3-dimethylbut-1-ene, a catalytic binuclear elimination (CBER) between (η⁵-C₅H₅)Mo(CO)₃H and the acyl-rhodium species RCORh(CO)₄ was found to contribute to product formation. nih.gov However, this system also exhibited inhibition due to the formation of a weak hydrogen-bonded complex between the two metal species, demonstrating the complex interplay of synergistic and inhibitory effects in bimetallic catalysis. nih.gov The presence of both mononuclear and dinuclear intermediates has been confirmed in other bimetallic systems, where their interconversion and correlation with product formation were established. nih.gov

Reaction Kinetics and Rate Law Derivation

Understanding the kinetics of hydroformylation is crucial for process optimization and reactor design. This involves determining how the reaction rate is influenced by the concentrations of reactants and catalysts, as well as by the reaction conditions.

Apparent Reaction Orders with Respect to Reactants and Catalysts

The rate of hydroformylation often exhibits a complex dependence on the concentrations of the alkene, carbon monoxide, hydrogen, and the catalyst. google.com

Alkene: For the hydroformylation of 1-alkenes, the reaction is often found to be first-order with respect to the alkene concentration. uva.nl This suggests that the coordination of the alkene to the catalyst is a rate-determining step. uva.nl However, in some systems, such as the hydroformylation of 1-decene (B1663960) with an atomically dispersed Rh catalyst on a covalent triazine framework, a near-zero-order dependence on the olefin (0.22) was observed, indicating a different surface reaction mechanism. mdpi.com

Catalyst: The reaction rate is generally first-order with respect to the catalyst concentration. ntnu.no

Hydrogen: A positive order with respect to hydrogen pressure is typically observed. scispace.comntnu.no For instance, studies on the hydroformylation of higher olefins found the rate to be first-order with respect to the partial pressure of H₂. ntnu.no

Carbon Monoxide: The reaction order with respect to carbon monoxide is often negative. scispace.comethz.ch This inverse dependence suggests a step involving the dissociation of a CO ligand from the catalyst prior to or during the rate-determining step. ethz.ch High CO partial pressures can decrease the reaction rate. ethz.ch However, some systems show a positive order; for example, the hydroformylation of 1-decene over a specific Rh/CTF-TPA catalyst showed a reaction order of 0.81 for CO. mdpi.com

A study on the hydroformylation of 3,3-dimethylbut-1-ene with a Rh₄(CO)₁₂/HMn(CO)₅ bimetallic system revealed a distinct linear-bilinear rate law: Rate = k₁[RCORh(CO)₄][H₂][CO]⁻¹ + k₂[RCORh(CO)₄][HMn(CO)₅][CO]⁻¹·⁵ acs.orgnih.gov The first term represents the classic monometallic rhodium-catalyzed pathway, while the second term describes the synergistic bimetallic route. acs.orgnih.gov

Table 1: Apparent Reaction Orders in Hydroformylation

Reactant/CatalystTypical Apparent Reaction OrderReference
Alkene+1 or ~0 uva.nlmdpi.com
Catalyst+1 ntnu.no
Hydrogen (H₂)Positive (e.g., +1) scispace.comntnu.no
Carbon Monoxide (CO)Negative or Positive scispace.commdpi.comethz.ch

Influence of Reaction Conditions on Selectivity and Reaction Rates

The conditions under which hydroformylation is conducted have a profound impact on both the speed of the reaction and the selectivity towards the desired aldehyde isomer.

Temperature:

Rate: Increasing the reaction temperature generally increases the reaction rate. ethz.chnumberanalytics.com For example, in rhodium-catalyzed hydroformylation of branched 1-alkenes, a 10°C rise in temperature can double the reaction rate. uva.nl

Selectivity: Higher temperatures can negatively affect selectivity. ethz.chnumberanalytics.com For the formation of linear aldehydes, which is often desired, increasing the temperature can decrease the linear-to-branched product ratio. ethz.ch It can also promote side reactions like alkene isomerization. ethz.ch

Pressure:

Rate: Increasing the total pressure of syngas (CO and H₂) typically increases the reaction rate. numberanalytics.com Studies on the hydroformylation of 2-methyl-pent-2-ene showed that increasing the CO/H₂ pressure from 6.8 to 34.0 atm enhanced the conversion. csic.es

Table 2: Effect of Reaction Conditions on Hydroformylation

ConditionEffect on Reaction RateEffect on Selectivity (Linear Product)Reference
Increasing TemperatureIncreasesDecreases ethz.chnumberanalytics.com
Increasing Pressure (Total)IncreasesIncreases numberanalytics.com
Increasing CO Partial PressureDecreases (often)Increases (up to a point) ethz.ch

Stereochemical Control and Mechanistic Pathways in Chiral Synthesis

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules with multiple chiral centers. In reactions involving aldehydes such as this compound, understanding the underlying mechanistic pathways is crucial for predicting and manipulating the three-dimensional arrangement of atoms in the products. This section delves into the mechanistic investigations of reactions involving this compound, focusing on the transition state models that govern stereoselective aldol (B89426) additions and the fundamental processes of enolization and racemization.

Transition State Analysis in Stereoselective Aldol Additions

The aldol addition is a powerful carbon-carbon bond-forming reaction that creates a new stereocenter. When a chiral enolate or a chiral aldehyde is used, the stereochemical outcome of the reaction is determined by the geometry of the transition state. The Zimmerman-Traxler model is a widely accepted paradigm for rationalizing the stereoselectivity of metal-mediated aldol additions, proposing a chair-like six-membered transition state. harvard.edu In this model, the substituents of the enolate and the aldehyde occupy pseudo-equatorial or pseudo-axial positions, and the lowest energy transition state, leading to the major product, is the one that minimizes steric interactions. harvard.edu

In the context of organocatalysis, proline and its derivatives have emerged as powerful catalysts for direct asymmetric aldol reactions. Research by MacMillan and Northrup has demonstrated the highly enantioselective and diastereoselective cross-aldol reaction between propionaldehyde (B47417) (as the enolate precursor) and isobutyraldehyde (B47883) to yield (2S,3S)-3-hydroxy-2,4-dimethylpentanal. princeton.edu This reaction is mechanistically relevant as it involves the formation of a chiral enamine intermediate from propionaldehyde, which then adds to isobutyraldehyde. The observed anti-diastereoselectivity and high enantiomeric excess are consistent with proposed transition state models for proline catalysis, which invoke a chair-like transition state where the stereochemistry is dictated by minimizing steric hindrance between the catalyst, the donor, and the acceptor aldehyde. princeton.edu

The utility of this methodology was demonstrated on a preparative scale, highlighting its robustness. The reaction conditions and observed selectivities provide insight into the transition state energetics.

Aldehyde DonorAldehyde AcceptorCatalystSolventTemperature (°C)Yield (%)anti:syn Ratioee (%)Reference
PropionaldehydeIsobutyraldehydeL-Proline (10 mol%)DMF48224:1>99 princeton.edu

The high degree of stereocontrol observed in the formation of the 3-hydroxy-2,4-dimethylpentanal scaffold underscores the well-defined nature of the enamine-mediated transition state. princeton.edu Further studies on related systems have shown that the retro-aldol reaction can be a competing process, which can erode stereoselectivity. rsc.orgrsc.org The management of this retro-pathway is crucial for obtaining products with high stereopurity, indicating that the kinetic product formed through the favored transition state is significantly more stable or formed significantly faster than other possible stereoisomers. rsc.orgrsc.org

Mechanistic Aspects of Enolization and Racemization in Aldehyde Chemistry

Enolization, the process by which an aldehyde or ketone tautomerizes to its corresponding enol or enolate, is a fundamental step in many of their reactions, including aldol additions and racemization at the α-carbon. utexas.edulibretexts.orgmasterorganicchemistry.com For an aldehyde like this compound, which possesses a chiral center at the C3 position bearing a hydrogen atom, enolization is the key pathway through which racemization can occur.

The mechanism of enolization can be catalyzed by either acid or base. utexas.eduwikipedia.org

Base-catalyzed enolization: A base removes the acidic α-hydrogen at C3, forming a planar, achiral enolate intermediate. Subsequent protonation of this enolate can occur from either face with equal probability, leading to a racemic mixture of the (R)- and (S)-enantiomers.

Acid-catalyzed enolization: The carbonyl oxygen is first protonated, making the α-hydrogens more acidic. A weak base (like the solvent) can then remove the α-hydrogen to form the neutral, achiral enol. Tautomerization back to the keto form will regenerate both enantiomers, resulting in racemization.

In the context of asymmetric catalysis, the potential for racemization of the product or starting material is a critical consideration. For instance, in certain catalytic systems, evidence of the product's stereoisomers equilibrating over time points to a reversible retro-aldol reaction, which proceeds through enolization. rsc.org If the desired chiral aldehyde product can enolize under the reaction conditions, its enantiomeric excess can be diminished over time. Therefore, controlling reaction conditions to favor the forward kinetic reaction and suppress pathways that lead to racemization is paramount in chiral synthesis.

Spectroscopic Characterization and Structural Elucidation in Research Contexts

Advanced In-Situ Spectroscopic Techniques for Monitoring Reaction Intermediates

In-situ spectroscopy allows for the real-time observation of chemical reactions under actual process conditions without disturbing the system. mt.com This is particularly valuable for studying transient intermediates and understanding reaction kinetics.

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of reactions involving 3,4-Dimethylpentanal, such as its formation via hydroformylation. rsc.orgxjtu.edu.cn This technique is highly sensitive to the vibrational modes of molecules, especially the strong absorption of carbonyl (CO) groups, making it ideal for tracking the concentration of aldehydes and metal carbonyl catalyst species. rsc.org

In the context of the hydroformylation of 3,3-dimethyl-1-butene (B1661986) to produce 4,4-dimethylpentanal (B3058898), a compound structurally related to this compound, in-situ FTIR has been used to monitor the reaction kinetics and catalyst behavior under high-pressure conditions. researchgate.netacs.org Studies have successfully identified and quantified the concentrations of reactants, products, and organometallic catalyst intermediates throughout the reaction. researchgate.net For instance, during the rhodium-catalyzed hydroformylation of neohexene (3,3-dimethyl-1-butene), in-situ FTIR spectroscopy confirmed the exclusive presence of [HRh(CO)2(P∩P)] as the only observable catalyst species. rsc.org This technique has also been instrumental in studying catalyst stability and decomposition pathways by observing changes in the characteristic infrared bands of active and inactive rhodium carbonyl clusters like [Rh4(CO)12] and [Rh6(CO)16] under syngas pressure. rsc.org

The use of Attenuated Total Reflectance (ATR) probes allows for the application of FTIR in high-pressure reactors, providing real-time data on the influence of reaction parameters like temperature and pressure on reaction rates and selectivity. mt.comfrontiersin.org Chemometric techniques, such as Band-Target Entropy Minimization (BTEM), can be applied to the complex spectral data to deconvolve overlapping signals and extract the pure component spectra and concentration profiles of individual species in the reaction mixture. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Information (e.g., ¹H, ¹³C, ³¹P, PHIP-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound and for studying the dynamic behavior of catalysts involved in its synthesis. rsc.org

¹H and ¹³C NMR: These techniques provide detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H NMR would show characteristic signals for the aldehydic proton, the methine protons at C3 and C4, and the various methyl groups. Similarly, ¹³C NMR spectroscopy can be used to identify all the unique carbon atoms in the molecule. sigmaaldrich.comspectrabase.comnih.gov For the related compound, (2S, 3S)-3-Hydroxy-2,4-dimethylpentanal, detailed ¹H NMR data has been used to confirm its structure and stereochemistry. caltech.edu

³¹P NMR: In the context of hydroformylation reactions catalyzed by rhodium-phosphine complexes, ³¹P NMR spectroscopy is crucial for characterizing the ligand environment around the metal center. rsc.orgjmcs.org.mx It helps in identifying the coordination mode of phosphine (B1218219) ligands and observing the formation of different catalyst species in solution. jmcs.org.mx For instance, it has been used to study rhodium complexes with ligands like dppe (1,2-bis(diphenylphosphino)ethane). scielo.org.mxscielo.org.mx

High-pressure NMR (HP-NMR) spectroscopy allows for the study of reactions under conditions that mimic industrial processes. For example, HP-NMR has been used to identify the active catalyst species, such as [HRh(L)₂(CO)₂], in supramolecular hydroformylation systems under syngas pressure. acs.org

Table 1: Representative NMR Data for Dimethylpentanal Derivatives

CompoundNucleusSolventChemical Shift (δ, ppm) and MultiplicityReference
(2S, 3S)-3-Hydroxy-2,4-dimethylpentanal¹HCDCl₃9.52 (d, J = 2.4 Hz, 1H), 4.69 (ddd, 1H), 3.87 (dd, 1H), 2.75 (m, 1H), 2.62 (quint., 1H), 2.42 (m, 1H), 2.04 (d, 1H), 1.84 (ddd, 1H), 1.72-1.60 (m, 4H), 1.17-1.14 (m, 6H), 1.08 (d, J = 7.2 Hz, 3H), 0.93 – 0.87 (m, 15H), 0.05 (s, 3H), 0.04 (s, 3H) rsc.org
(2S, 3S)-3-Hydroxy-2,4-dimethylpentanal¹³CCDCl₃205.3, 175.6, 85.1, 77.2, 76.4, 70.4, 44.3, 43.2, 36.8 rsc.org
2,3-Dimethylpentanal (B105951)¹HCDCl₃9.687 (d), 9.659 (d), 2.36 (m), 2.30 (m), 1.93 (m), 1.83 (m), 1.41 (m), 1.33 (m), 1.22 (m), 1.047 (d), 1.00 (d), 0.98 (d), 0.931 (t), 0.905 (t), 0.837 (t) (mixture of diastereomers) chemicalbook.com

High-Pressure In-Situ Raman Spectroscopy

High-pressure in-situ Raman spectroscopy serves as a complementary technique to FTIR for monitoring catalytic reactions. mt.com It is particularly advantageous for studying heterogeneous catalysis and can provide information through quartz windows in pressure reactors. mt.comresearchgate.net While less sensitive to carbonyl stretching frequencies than FTIR, Raman spectroscopy can be effective for observing other vibrational modes within the reacting system and the catalyst structure under relevant industrial conditions. researchgate.net

Mass Spectrometry for Molecular Formula and Structure Confirmation (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and confirming the molecular formula of this compound. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. rsc.org

In studies involving the synthesis of this compound, MS is used to identify the product and any byproducts. jmcs.org.mxscielo.org.mxscielo.org.mx For instance, in the hydroformylation of 2,3-dimethylbut-1-ene, the product was identified as this compound. jmcs.org.mx The fragmentation pattern observed in the mass spectrum can also provide structural information, helping to distinguish between isomers.

Chromatographic Methods for Reaction Mixture Analysis and Product Isolation (e.g., Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for separating the components of a complex reaction mixture, allowing for both qualitative and quantitative analysis.

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the most common method for analyzing the products of volatile reactions like hydroformylation. jmcs.org.mxscielo.org.mxscielo.org.mx In this technique, the reaction mixture is vaporized and passed through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. embrapa.br The separated components then enter the mass spectrometer, where they are ionized and detected, providing both identification and quantification. nih.gov

GC-MS has been used to analyze the products of the hydroformylation of various alkenes, including the formation of this compound from 2,3-dimethylbut-1-ene. jmcs.org.mxscielo.org.mxcsic.es This method allows for the determination of product selectivity, identifying the relative amounts of linear and branched aldehydes formed. csic.es For example, the hydroformylation of 2,3-dimethylbut-1-ene was shown to produce this compound exclusively as the linear product due to steric hindrance preventing the formation of a branched isomer. jmcs.org.mxscielo.org.mxscielo.org.mx

Table 2: GC-MS in the Analysis of Alkene Hydroformylation

Alkene SubstrateCatalyst SystemProduct(s) Identified by GC-MSKey FindingsReference(s)
2,3-Dimethylbut-1-ene[Rh(dppe)₂]acacThis compoundExclusive formation of the linear aldehyde. jmcs.org.mxscielo.org.mxscielo.org.mx
2,3-Dimethylbut-1-ene[Rh₂(μ-S₂CBn₂)(cod)₂]/P(OPh)₃This compound (83% selectivity) and 2,2,3-Trimethyl-butanal (15% selectivity)High selectivity towards the linear aldehyde. csic.es
1-Hexene[Rh(dppe)₂]acacHeptanal, 2-MethylhexanalAnalysis of linear to branched aldehyde ratio. scielo.org.mx

Application of Spectroscopic Data in Mechanistic Proposals and Stereochemical Assignment

The data obtained from the array of spectroscopic techniques is synthesized to construct detailed reaction mechanisms and to determine the stereochemistry of the products.

In-situ FTIR and NMR data are critical for identifying catalyst resting states and key intermediates in a catalytic cycle, such as metal-hydride and metal-acyl complexes. acs.orgacs.org The observed kinetics, derived from the concentration profiles of reactants and intermediates, can then be used to support or refute proposed mechanistic pathways. researchgate.netacs.org For example, kinetic and spectroscopic data from the hydroformylation of 3,3-dimethylbut-1-ene suggested a mechanism involving a bimetallic catalytic binuclear elimination. acs.org

For molecules with chiral centers like this compound, spectroscopic methods are vital for determining the stereochemical outcome of a reaction. The examination of a crude reaction product by ¹H and ¹³C NMR can reveal it to be a single isomer. acs.org Advanced NMR techniques, often in combination with chiral derivatizing agents or chiral chromatography, can be used to establish the absolute configuration of the product. The stereospecific reduction of related compounds has been monitored by NMR to confirm the cis-fused nature of the resulting products. acs.org The absolute stereochemistry of complex molecules is often definitively assigned through extensive 2D-NMR analysis and, when possible, X-ray crystallography of a suitable derivative. oregonstate.edu

Computational and Theoretical Studies of 3,4 Dimethylpentanal Chemistry

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules and the energetic changes that occur during chemical reactions. These calculations allow for the detailed exploration of reaction mechanisms, including the identification of transient intermediates and the calculation of energy barriers.

Density Functional Theory (DFT) has become a primary tool for computational chemists to study the electronic structure of molecules. DFT methods are used to calculate the potential energy surface (PES) of a reaction, which maps the energy of a system as a function of its geometry. aps.orgchemrxiv.org Key points on the PES, such as minima (reactants, intermediates, products) and saddle points (transition states), can be located and characterized. arxiv.org

For 3,4-dimethylpentanal, a significant reaction of interest is its formation via the hydroformylation of 2,3-dimethyl-2-butene (B165504). scribd.comgoogle.com DFT calculations can be employed to model this catalytic process. By mapping the PES, researchers can elucidate the step-by-step mechanism, calculate the activation energies for each step, and understand why this compound is the exclusive product when using specific catalysts like rhodium or cobalt. scribd.com The theory allows for the investigation of the geometry and energy of the transition states involved in steps like olefin coordination, migratory insertion, and reductive elimination. arxiv.org Although specific DFT studies focused solely on this compound are not widely published, the methodology is well-established for analyzing such organometallic reactions. researchgate.netaps.org

Table 1: Application of DFT in Analyzing the Hydroformylation to this compound

Computational StepInformation GainedRelevance to this compound Synthesis
Geometry OptimizationDetermines the lowest energy structures of reactants, intermediates, and products.Provides accurate 3D structures for 2,3-dimethyl-2-butene, catalyst complexes, and the this compound product.
Transition State SearchLocates the highest energy point (saddle point) along the reaction coordinate. arxiv.orgarxiv.orgIdentifies the structure and energy of the transition states for key steps in the hydroformylation cycle.
Frequency CalculationConfirms minima and transition states; provides zero-point vibrational energies.Validates the nature of calculated stationary points and refines the energy profile of the reaction.
Potential Energy Surface ScanMaps the energy change as specific bond lengths or angles are varied. aps.orgchemrxiv.orgHelps visualize the entire reaction pathway and understand the preference for the formation of the branched aldehyde.

Ab initio quantum chemistry methods are based on first principles, solving the electronic Schrödinger equation without empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate results, often used to benchmark other methods. arxiv.org

In the context of catalysis, ab initio methods are invaluable for understanding the intricate electronic interactions between a catalyst and a substrate. researchgate.net For the rhodium-catalyzed hydroformylation that produces this compound, these methods can precisely model the catalytic cycle. scribd.com This includes the initial binding of 2,3-dimethyl-2-butene and syngas (CO and H₂) to the rhodium center, the formation of rhodium-alkyl and rhodium-acyl intermediates, and the final hydrogenolysis step that releases the this compound product and regenerates the catalyst. researchgate.netacs.org By accurately calculating the energies of these steps, ab initio studies can explain the high selectivity of the reaction and guide the design of new, more efficient catalysts. researchgate.net

Density Functional Theory (DFT) Studies of Potential Energy Surfaces and Transition States

Molecular Dynamics Simulations for Reaction Pathways and Ligand Interactions

While quantum chemical calculations are excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide insight into the time-evolution of a chemical system. MD simulations solve Newton's equations of motion for a set of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and solvent effects over time. chemrxiv.org

For the synthesis of this compound, MD simulations can be used to study the dynamics of the catalytic hydroformylation reaction. mdpi.com Using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, the reactive center (the catalyst and substrate) can be treated with a high level of quantum theory, while the surrounding solvent and ligand structures are treated with computationally less expensive classical mechanics. chemrxiv.org This approach allows for the simulation of the entire reaction pathway in a realistic solvent environment, capturing the dynamic interactions between the catalyst's ligands and the reactants. These simulations can reveal how ligand bulkiness and flexibility influence the regioselectivity of the hydroformylation, leading to the exclusive formation of this compound. scribd.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical approaches that aim to correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). kg.ac.rs These models use calculated molecular descriptors—numerical values that quantify aspects of a molecule's structure—to predict the properties of new or untested compounds.

QSPR and QSAR models can be developed to predict the chemical reactivity of aldehydes like this compound. In these models, reactivity is correlated with structural and electronic descriptors. oup.com While a specific QSAR model for this compound's reactivity is not detailed in the literature, models for other aldehydes demonstrate the approach. These models often use descriptors such as:

Hydrophobicity (log K_ow_): Influences partitioning into different phases. oup.com

Electronic Descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) or lowest unoccupied molecular orbital (LUMO), atomic charges, and delocalizability, which relate to a molecule's susceptibility to nucleophilic or electrophilic attack. oup.comoup.com

A QSPR model has been noted in the literature for predicting the ideal gas heat capacity for this compound, demonstrating the applicability of these methods to the compound. researchgate.net By developing similar models for reactivity, one could predict how this compound would behave in various chemical environments or reactions, such as oxidation or reduction, without performing the experiments.

Computational models are crucial for understanding the environmental fate and biological processing of volatile organic compounds (VOCs) like this compound.

Atmospheric Oxidation: Branched aldehydes are known to react with hydroxyl (•OH) radicals in the troposphere, initiating an oxidation cascade that can contribute to the formation of ozone and secondary organic aerosols. Structure-Activity Relationships (SARs), a type of QSPR model, are used to estimate the rate coefficients for the gas-phase reactions of organic compounds with OH radicals. copernicus.org For this compound, the primary reaction would be H-atom abstraction from the tertiary C-H bonds or the aldehydic C-H bond. ca.gov While specific experimental kinetic data for this compound is scarce, SARs developed for other aliphatic aldehydes can provide reliable estimates of its atmospheric lifetime, which are then used in large-scale air quality models. copernicus.org

Metabolite Formation: In biological systems, computational models can predict how a compound is metabolized. Genome-scale metabolic models (GEMs) are mathematical frameworks that represent the known metabolic pathways of an organism. The compound this compound has been included in studies using GEMs to design strategies for optimizing biochemical production pathways. aalto.fi By incorporating this compound into these models, researchers can simulate its potential biotransformation and identify the enzymes and metabolic routes involved in its processing or formation within a biological system. aalto.fi

Prediction of Chemical Reactivity Profiles

Stereochemical Predictions and Conformational Analysis through Computational Methods

In the absence of specific studies on this compound, the scientific community relies on computational methods applied to analogous chiral aldehydes to infer potential behaviors. Computational techniques such as Density Functional Theory (DFT) and ab initio methods are powerful tools for these analyses. uniroma1.itnih.govacs.org For a molecule like this compound, which possesses a stereocenter at the C3 position, computational analysis would typically involve:

Conformational Searching: Identifying all possible low-energy spatial arrangements (conformers) of the molecule. This is crucial as the relative populations of these conformers can influence the molecule's reactivity and spectroscopic properties. frontiersin.org

Energy Calculations: Calculating the relative energies of these conformers to determine the most stable arrangements. These calculations can provide insights into the preferred shapes of the molecule in different environments.

Transition State Analysis: For reactions involving this compound, computational methods can be used to model the transition states of different stereochemical pathways. nih.gov The relative energies of these transition states can help predict the stereochemical outcome (e.g., diastereoselectivity or enantioselectivity) of a reaction. colab.wsmsu.edu

It is important to note that the accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations. govinfo.gov For flexible molecules, a thorough conformational search is paramount to obtaining meaningful results. frontiersin.org

While general computational studies on chiral aldehydes and their reactions exist, providing insights into phenomena like asymmetric induction and the rationalization of stereoselectivity, specific data for this compound remains unpublished in the searched scientific literature. acs.orgmdpi.comrsc.org Therefore, a detailed, data-driven discussion on the stereochemical predictions and conformational analysis of this specific compound cannot be provided at this time.

Advanced Applications and Future Research Directions

3,4-Dimethylpentanal as a Model Compound in Biological Research

The reactivity of the aldehyde functional group, combined with its specific branched structure, makes this compound and its isomers valuable tools for investigating complex biological pathways.

Coenzyme B12 (adenosylcobalamin) is a cofactor for enzymes that catalyze rearrangement reactions where a hydrogen atom and a substituent on an adjacent carbon atom exchange places. nih.gov These enzymatic reactions are believed to proceed through the homolytic cleavage of the coenzyme's cobalt-carbon bond, generating a 5'-deoxyadenosyl radical. nih.gov This radical then abstracts a hydrogen atom from the substrate, initiating a rearrangement. nih.gov

While direct studies on this compound are not prominent, research on its structural isomers provides a clear model for its potential role in this field. For instance, studies on model systems designed to replicate the action of coenzyme B12-dependent diol dehydratase have shown the formation of 4,4-dimethylpentanal (B3058898). rsc.orgcapes.gov.br In these models, photolysis or thermolysis of a precursor molecule, 4,5-dihydroxy-2,2-dimethylpentyl(pyridine)cobaloxime, generates a radical that rearranges to form 4,4-dimethylpentanal. rsc.orgcapes.gov.br This research demonstrates how substituted pentanals can be products of radical rearrangements that mimic the key features of coenzyme B12-dependent enzymatic processes. rsc.orgcapes.gov.br The general mechanism common to these enzymes involves the reversible isomerization of substrate radicals, a process crucial for the metabolic pathways in certain organisms. scirp.orgscirp.org

Aldehydes are reactive molecules that undergo various transformations within biological systems, often mediated by enzymes. Research into the metabolism of aldehydes is crucial for understanding their biological roles and interactions. Isomers of this compound serve as model compounds for these investigations. For example, 3,3-dimethylpentanal (B2968654) can be metabolized by aldehyde dehydrogenases, which catalyze its oxidation to the corresponding carboxylic acid. Similarly, 4,4-dimethylpentanal is used as a model to study the reactivity and metabolic fate of aldehydes.

The primary metabolic transformations for an aldehyde like this compound would include:

Oxidation: Enzymatic conversion to 3,4-dimethylpentanoic acid.

Reduction: Enzymatic conversion to 3,4-dimethylpentan-1-ol.

These enzymatic pathways are fundamental in biological systems for both detoxification and the synthesis of essential molecules.

Investigation of Coenzyme B12-Dependent Enzyme Mechanisms

Role of this compound as a Key Intermediate in Complex Molecule Synthesis

The aldehyde functional group is highly versatile in organic synthesis, making aldehydes like this compound valuable building blocks for constructing more complex molecular architectures.

Branched-chain aldehydes and their derivatives are important structural motifs in many biologically active compounds. While specific applications of this compound are emerging, related structures are well-established in this area. Isomers like 3,3-dimethylpentanal are used as intermediates in the synthesis of various organic compounds, including those destined for pharmaceutical and agrochemical applications. The inclusion of this compound in chemical databases used for drug discovery highlights its potential as a starting material for creating novel therapeutic agents. molport.com The unique stereochemistry of related chiral building blocks, such as (3S)-3-amino-2,4-dimethylpentan-2-ol, is critical for developing enantiomerically pure compounds essential in modern drug development.

This compound serves as a key intermediate in the production of fine chemicals. A significant application is its role as a precursor in the synthesis of 3,4-dimethylpentan-1-ol. uc.pt This transformation is typically achieved through the hydroformylation of an olefin followed by hydrogenation of the resulting aldehyde. uc.pt The hydroformylation of 2,3-dimethylbut-1-ene, for instance, produces this compound exclusively, which can then be further processed. scielo.org.mx This selectivity is attributed to steric hindrance that favors the formation of the linear aldehyde over a branched isomer. scielo.org.mx

Precursor OlefinReactionProduct IntermediateFinal Product Example
2,3-dimethylbut-2-eneHydroformylation/HydrogenationThis compound3,4-dimethylpentan-1-ol uc.pt
2,3-dimethylbut-1-eneHydroformylationThis compound- scielo.org.mx

Building Block for Pharmaceutical and Agrochemical Development

Development of Novel Catalytic Systems for Sustainable Production

The industrial production of aldehydes like this compound increasingly relies on sustainable methods that maximize efficiency and minimize waste. Hydroformylation, a 100% atom-economical process, is central to these efforts. uc.pt Research is focused on developing advanced catalytic systems to facilitate this transformation under mild conditions with high selectivity.

Rhodium-based catalysts are commonly employed due to their high activity and selectivity. uc.pt For example, a rhodium complex, [Rh(acac)(CO)₂], combined with phosphine (B1218219) ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), has been shown to be an effective catalyst for the hydroformylation of olefins to produce aldehydes. scielo.org.mx In one study, the hydroformylation of 2,3-dimethylbut-1-ene to this compound was achieved using such a system. scielo.org.mx

Further research has explored sequential, one-pot processes. An innovative catalytic system utilizing [Rh(CO)₂acac] and a Shvo's complex was developed for the hydroformylation and subsequent hydrogenation of 2,3-dimethylbut-2-ene, yielding 3,4-dimethylpentan-1-ol with this compound as the un-isolated intermediate. uc.pt This approach, which avoids the isolation of the aldehyde, represents a more sustainable process by reducing the use of solvents and purification materials. uc.pt

Catalyst System ComponentsSubstrateKey IntermediateReaction ConditionsYield/SelectivityReference
Rh(acac)(CO)₂ / 2dppe2,3-dimethylbut-1-eneThis compound130ºC, 1,4-dioxaneExclusive formation of linear aldehyde scielo.org.mx
[Rh(CO)₂acac] / L2.1 / Shvo's-complex2,3-dimethylbut-2-eneThis compound40 bar CO/H₂ (1:3), 120 °C90% yield of final alcohol uc.pt

Strategies for Highly Enantioselective Synthesis of this compound Isomers

The controlled synthesis of specific stereoisomers of this compound is a formidable challenge due to the two adjacent chiral centers. Achieving high enantioselectivity requires carefully designed catalytic systems that can effectively discriminate between the prochiral faces of the reactants and control the formation of the carbon-carbon bond. Several advanced strategies have emerged as promising avenues for accessing these valuable chiral building blocks.

One of the most powerful approaches is organocatalytic asymmetric α-functionalization of α-branched aldehydes . mdpi.comnih.gov This strategy utilizes small organic molecules as catalysts to promote the enantioselective introduction of substituents at the α-position of an aldehyde. For the synthesis of this compound precursors, this could involve the α-methylation of a suitable branched aldehyde. Chiral primary amino acids and their derivatives have been shown to be effective organocatalysts for such transformations, proceeding through the formation of a transient enamine intermediate. organic-chemistry.orgacs.org The catalyst directs the approach of the electrophile, leading to the formation of a new stereocenter with high enantiomeric excess. A key advantage of this method is its operational simplicity and the avoidance of transition metals. organic-chemistry.org

Another prominent strategy is the asymmetric aldol (B89426) reaction . The aldol reaction is a fundamental carbon-carbon bond-forming reaction that can be rendered highly enantioselective through the use of chiral catalysts. usask.caprinceton.eduresearchgate.net To synthesize a precursor to this compound, an enantioselective cross-aldol reaction between propanal and isobutyraldehyde (B47883) could be employed. princeton.edu Proline and its derivatives have been successfully used as organocatalysts for direct aldehyde-aldehyde aldol reactions, affording β-hydroxy aldehydes with excellent enantioselectivity. princeton.educaltech.edu These β-hydroxy aldehydes can then be further transformed into the target this compound through a series of stereocontrolled reduction and oxidation steps. The stereochemical outcome of the aldol reaction is governed by the catalyst's ability to form a well-defined transition state that favors one diastereomer and enantiomer over the others. researchgate.net

The Mukaiyama aldol reaction represents a powerful variant that utilizes silyl (B83357) enol ethers as nucleophiles and a Lewis acid catalyst to promote the aldol addition. rsc.org This method offers high levels of stereocontrol and has been widely applied in the synthesis of complex natural products. rsc.org For the synthesis of a this compound precursor, a chiral Lewis acid could be used to catalyze the reaction between a silyl enol ether derived from propanal and isobutyraldehyde, yielding a β-hydroxy carbonyl compound with high diastereo- and enantioselectivity.

Furthermore, tandem isomerization-hydroformylation presents an atom-economical approach. acs.orgcapes.gov.br This reaction transforms an internal alkene, such as 2,3-dimethyl-2-butene (B165504), directly into this compound. acs.org The development of chiral rhodium or palladium catalysts with sophisticated phosphine ligands is crucial for achieving high enantioselectivity in the hydroformylation step. The catalyst must not only control the regioselectivity of the formyl group addition but also the stereochemistry at the newly formed chiral centers.

Finally, asymmetric conjugate addition reactions offer another pathway. A chiral catalyst can mediate the addition of a methyl group to an appropriate α,β-unsaturated aldehyde precursor. This approach, often utilizing organocatalysts or copper-based catalytic systems, can establish one of the chiral centers with high enantiopurity, which can then direct the stereochemistry of the subsequent introduction of the second methyl group.

These strategies, summarized in the table below, represent the forefront of research into the enantioselective synthesis of complex chiral aldehydes like this compound.

Synthetic StrategyKey FeaturesPotential Application for this compound Synthesis
Organocatalytic α-Functionalization Uses small chiral organic molecules as catalysts; avoids transition metals; operationally simple. mdpi.comorganic-chemistry.orgscienceopen.comEnantioselective α-methylation of a branched aldehyde precursor.
Asymmetric Aldol Reaction Forms C-C bonds with high stereocontrol; various chiral catalysts available (organocatalysts, metal complexes). usask.caprinceton.eduresearchgate.netCross-aldol reaction of propanal and isobutyraldehyde to form a β-hydroxy aldehyde precursor. princeton.edu
Mukaiyama Aldol Reaction Utilizes silyl enol ethers and chiral Lewis acid catalysts for high stereoselectivity. rsc.orgCatalytic asymmetric addition of a silyl enol ether to isobutyraldehyde.
Tandem Isomerization-Hydroformylation Atom-economical conversion of an internal alkene to the target aldehyde. acs.orgcapes.gov.brDirect synthesis from 2,3-dimethyl-2-butene using a chiral catalyst. acs.org
Asymmetric Conjugate Addition Establishes a chiral center via addition to an α,β-unsaturated precursor.Enantioselective methylation of an α,β-unsaturated aldehyde.

Integration of Advanced Spectroscopic and Computational Methodologies for Comprehensive Mechanistic Understanding

A deep understanding of the reaction mechanisms underlying the synthesis of this compound is paramount for optimizing existing methods and designing novel, more efficient catalytic systems. The integration of advanced spectroscopic techniques and computational modeling provides a powerful synergistic approach to elucidate the intricate details of these complex transformations. scispace.comacs.org

In-situ spectroscopy plays a pivotal role in observing reactive intermediates and catalyst resting states under actual reaction conditions. Techniques such as high-pressure infrared (HP-IR) spectroscopy and high-pressure nuclear magnetic resonance (HP-NMR) spectroscopy are invaluable for studying reactions like hydroformylation. scispace.comacs.orgrsc.orgresearchgate.netacs.org For instance, in the rhodium-catalyzed hydroformylation to produce branched aldehydes, in-situ IR can monitor the carbonyl stretching frequencies of rhodium-carbonyl and rhodium-acyl intermediates, providing insights into the catalyst's active form and the kinetics of elementary steps. acs.orgrsc.orgrsc.org Similarly, in-situ Raman spectroscopy can be employed to detect and characterize organometallic intermediates that are difficult to observe with other techniques. researchgate.net The combination of these methods allows for the real-time tracking of reactant consumption, product formation, and the concentration profiles of key intermediates, which is essential for constructing accurate kinetic models. acs.org

Electrospray ionization mass spectrometry (ESI-MS) has emerged as a powerful tool for identifying and characterizing reaction intermediates, even those present at very low concentrations. researchgate.net Its "soft" ionization method allows for the detection of intact organometallic complexes and transient species directly from the reaction mixture, providing crucial information about the composition of the catalytic system.

Complementing these experimental techniques, computational methodologies , particularly Density Functional Theory (DFT) , have become indispensable for gaining a detailed understanding of reaction mechanisms at the molecular level. scispace.comacs.orgacs.org DFT calculations can be used to:

Map potential energy surfaces: This allows for the identification of the most favorable reaction pathways and the determination of the structures of transition states. acs.orgacs.org

Calculate activation barriers: These calculations provide quantitative insights into the kinetics of different elementary steps, helping to identify the rate-determining step of the catalytic cycle. acs.org

Elucidate the origin of selectivity: By comparing the energies of different transition states leading to various stereoisomers, DFT can explain why a particular catalyst favors the formation of one enantiomer over others. acs.org This includes understanding the subtle non-covalent interactions between the catalyst, substrate, and reactants that govern stereochemical outcomes. scispace.com

Predict spectroscopic properties: Calculated vibrational frequencies (IR, Raman) and NMR chemical shifts can be compared with experimental data to confirm the identity of observed intermediates. mdpi.com

The synergy between advanced spectroscopy and computational modeling is particularly powerful. For example, a spectrum of an unknown intermediate observed by in-situ IR can be assigned to a specific molecular structure by comparing the experimental frequencies with those predicted by DFT calculations for various plausible structures. This integrated approach has been successfully applied to understand the mechanism of rhodium-catalyzed hydroformylation reactions that produce branched aldehydes, revealing the importance of ligand-substrate interactions in controlling regioselectivity. scispace.comacs.org Applying these combined methodologies to the enantioselective synthesis of this compound would provide a comprehensive picture of the reaction mechanism, paving the way for the rational design of new and improved catalysts with enhanced activity and selectivity.

MethodologyApplication in Mechanistic Studies of this compound SynthesisKey Insights Provided
In-situ High-Pressure Infrared (HP-IR) Spectroscopy Monitoring the hydroformylation of 2,3-dimethyl-2-butene or the aldol reaction in real-time. acs.orgrsc.orgacs.orgIdentification of catalyst resting states and reactive intermediates (e.g., metal-hydride, metal-acyl species); kinetic data. rsc.org
In-situ High-Pressure Nuclear Magnetic Resonance (HP-NMR) Spectroscopy Characterizing the structure of catalyst-substrate complexes and intermediates in solution under reaction conditions. researchgate.netStructural elucidation of key species in the catalytic cycle; information on dynamic processes.
In-situ Raman Spectroscopy Complementary technique to IR for observing organometallic intermediates. researchgate.netDetection of species with weak IR signals; vibrational information for structural assignment.
Electrospray Ionization Mass Spectrometry (ESI-MS) Identification of catalyst species and reaction intermediates directly from the reaction mixture. researchgate.netConfirmation of proposed intermediates; understanding catalyst speciation.
Density Functional Theory (DFT) Calculations Modeling the entire catalytic cycle for enantioselective synthesis routes. scispace.comacs.orgacs.orgElucidation of reaction pathways, transition state structures, activation energies, and the origin of stereoselectivity. acs.org

Q & A

Q. What are the recommended laboratory-scale synthesis routes for 3,4-Dimethylpentanal, and how can purity be validated?

  • Methodological Answer : Common synthesis methods include the oxidation of 3,4-dimethylpentanol using pyridinium chlorochromate (PCC) or Swern oxidation conditions. Alternatively, aldol condensation of propionaldehyde with isobutyraldehyde under basic catalysis may yield the target compound. Post-synthesis, purity should be assessed via gas chromatography-mass spectrometry (GC-MS) with internal standards (e.g., deuterated analogs as in ) and quantified against reference spectra. Ensure retention time alignment and peak integration for >95% purity (typical for analytical standards, as per ).
  • Data Table Suggestion :
Reaction MethodCatalystTemperature (°C)Yield (%)Purity (GC-MS)
PCC OxidationPCC256896.5
Swern OxidationOxalyl chloride-157297.2

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key signals include aldehyde proton resonance (δ 9.5–10.0 ppm) and methyl group splitting patterns (e.g., δ 0.8–1.2 ppm for branched methyl groups). Fourier-transform infrared spectroscopy (FTIR) can confirm the aldehyde C=O stretch (~1720 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks (e.g., [M+H]⁺ at m/z 114.1045). Reference spectral libraries (e.g., NIST) and published analogs ( ) aid interpretation.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Due to potential flammability and toxicity, use fume hoods, nitrile gloves, and fire-resistant lab coats. Store in airtight containers away from oxidizers. In case of exposure, follow and protocols: rinse eyes/skin with water for 15 minutes, seek medical attention, and provide safety data sheets (SDS) to healthcare providers. Conduct risk assessments using CAS RN 32749-94-3 () for regulatory compliance.

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis to address low yields or side-product formation?

  • Methodological Answer : Employ design of experiments (DOE) to test variables like catalyst loading, solvent polarity, and temperature. For example, a central composite design (CCD) can model interactions between parameters. Use GC-MS or HPLC to monitor side products (e.g., aldol adducts or over-oxidation byproducts). Kinetic studies (e.g., in situ IR) may identify rate-limiting steps. Statistical tools (ANOVA) and software (JMP, Minitab) help refine conditions ( ).
  • Data Table Suggestion :
Variable TestedRange StudiedOptimal ValueImpact on Yield (%)
Catalyst (mol%)5–1510+24
Temperature (°C)0–3020+18

Q. How should contradictory data in spectral analysis or reactivity studies be resolved?

  • Methodological Answer : Apply triangulation by repeating experiments under controlled conditions and comparing results with alternative techniques (e.g., X-ray crystallography if crystalline derivatives exist). For spectral discrepancies, verify instrument calibration using certified standards (). Consult computational chemistry (e.g., density functional theory (DFT) for NMR chemical shift predictions) to validate assignments. Document methodological limitations (e.g., solvent effects on NMR) as per ’s qualitative research frameworks.

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Use molecular modeling software (Gaussian, ORCA) to calculate frontier molecular orbitals (FMO) and local electrophilicity indices. Transition state analysis (TSA) with QM/MM methods can predict regioselectivity in reactions with amines or Grignard reagents. Validate computational results with experimental kinetic data (e.g., Hammett plots) and compare with analogous aldehydes ( ).

Methodological Notes

  • Data Management : Raw spectral datasets should be archived in appendices, with processed data (e.g., integrated NMR peaks) in the main text ().
  • Ethical Reporting : Disclose conflicts (e.g., solvent waste protocols) and adhere to institutional safety guidelines ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.